Cas no 845987-35-1 (3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one)

3-(4-Chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one is a chromenone derivative with a structurally optimized framework, combining a chlorophenyl group and a diethylaminomethyl substituent. This compound exhibits notable fluorescence properties, making it valuable for applications in molecular probes and sensor development. The presence of the hydroxy group at the 7-position enhances its chelating ability, while the methyl group at the 2-position contributes to stability. Its well-defined electronic structure allows for tunable photophysical characteristics, suitable for research in optoelectronic materials. The compound’s synthetic versatility further supports its utility in medicinal chemistry and material science investigations.
3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one structure
845987-35-1 structure
Product Name:3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one
CAS No:845987-35-1
MF:C21H22ClNO3
MW:371.857285022736
CID:5419883
Update Time:2025-05-23

3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)-8-[(diethylazaniumyl)methyl]-2-methyl-4-oxochromen-7-olate
    • 3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one
    • Inchi: 1S/C21H22ClNO3/c1-4-23(5-2)12-17-18(24)11-10-16-20(25)19(13(3)26-21(16)17)14-6-8-15(22)9-7-14/h6-11,24H,4-5,12H2,1-3H3
    • InChI Key: ZSKZTVTVFCZLEJ-UHFFFAOYSA-N
    • SMILES: C1(C)OC2=C(CN(CC)CC)C(O)=CC=C2C(=O)C=1C1=CC=C(Cl)C=C1

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Additional information on 3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one

Research Brief on 3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 845987-35-1)

The compound 3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 845987-35-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's structural uniqueness, featuring a chromen-4-one core modified with a diethylamino group and a chlorophenyl substituent. This configuration is believed to contribute to its interaction with various biological targets, including kinases and G-protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific protein kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one. A novel catalytic method utilizing palladium-based catalysts was reported in Organic Letters, achieving a 78% yield with high enantioselectivity. This improvement is critical for scaling up production for preclinical studies.

Pharmacological evaluations have further revealed the compound's promising pharmacokinetic profile. In vivo studies conducted in murine models indicated good oral bioavailability and a favorable half-life, making it a viable candidate for further development. Additionally, its ability to cross the blood-brain barrier was noted, opening possibilities for targeting neurological disorders.

Despite these promising results, challenges remain. Toxicity studies have identified dose-dependent hepatotoxicity in animal models, necessitating further structural modifications to mitigate adverse effects. Researchers are currently exploring derivatives of this compound to enhance its safety profile while retaining its therapeutic efficacy.

In conclusion, 3-(4-chlorophenyl)-8-(diethylamino)methyl-7-hydroxy-2-methyl-4H-chromen-4-one represents a promising scaffold for drug development, particularly in inflammation and neurology. Continued research is essential to address its toxicity issues and fully elucidate its mechanism of action. The compound's unique chemical properties and biological activities position it as a valuable subject for future investigations in medicinal chemistry.

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